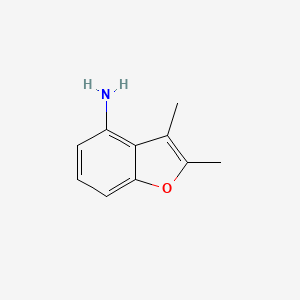

2,3-Dimethylbenzofuran-4-amine

Description

Properties

CAS No. |

19822-55-0 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.204 |

IUPAC Name |

2,3-dimethyl-1-benzofuran-4-amine |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5H,11H2,1-2H3 |

InChI Key |

QNWNTNVVURXHKV-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=CC=CC(=C12)N)C |

Synonyms |

4-Benzofuranamine, 2,3-dimethyl- |

Origin of Product |

United States |

Q & A

What are the recommended synthetic routes for 2,3-Dimethylbenzofuran-4-amine, and how can reaction conditions be optimized?

Basic Question

The synthesis typically involves cyclization of substituted benzofuran precursors followed by amine functionalization. Key steps include:

- Coupling reactions : Use palladium-catalyzed cross-coupling to introduce methyl groups at positions 2 and 3 (analogous to furopyrimidine synthesis in and ).

- Amine introduction : Employ Buchwald-Hartwig amination or nucleophilic substitution, using NH₃ or protected amines under inert atmospheres .

- Purification : Column chromatography with gradients like EtOAc/Hexane (3:1) yields high purity, as demonstrated for related compounds (e.g., compound 7 in ).

Optimization : Adjust reaction time, catalyst loading (e.g., Pd(PPh₃)₄), and temperature (80–120°C) to minimize byproducts. Monitor intermediates via TLC (Rf ~0.15–0.22 in EtOAc/Hexane) .

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Basic Question

Methodological Approach :

- ¹H NMR : Identify methyl groups (δ ~2.10–2.50 ppm as singlets) and aromatic protons (δ ~6.7–8.1 ppm). Compare with structurally similar compounds (e.g., compound 7 in ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- TLC : Use EtOAc/Hexane (1:3) for polarity-based separation, referencing Rf values from furopyrimidine derivatives .

- Elemental Analysis : Validate purity via %C, %H, %N matching theoretical values (e.g., C₁₀H₁₁NO requires C 69.34%, H 6.41%, N 8.09%) .

What strategies are effective in resolving contradictions in reported spectral data for this compound?

Advanced Question

Data Reconciliation Workflow :

Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies, as proposed in . High I² values (>50%) indicate significant inconsistency.

Experimental Validation : Reproduce conflicting spectra under standardized conditions (e.g., DMSO-d₆ for NMR, 300 MHz).

Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts to identify misassignments .

Collaborative Databases : Share raw spectral data via platforms like CCDC (referenced in ) for peer validation.

How do the methyl substituents at positions 2 and 3 influence the electronic properties of the benzofuran system?

Advanced Question

Electronic Effects :

- Steric Hindrance : Methyl groups reduce rotational freedom, stabilizing planar conformations critical for π-π stacking in receptor binding .

- Electron Donation : Methyl substituents increase electron density at the 4-amine position, enhancing nucleophilicity (evidenced by coupling reactions in ).

- Spectroscopic Impact : Deshielding of adjacent protons (δ upfield shifts) in NMR, as seen in compound 5 (δ 2.36–2.50 ppm for CH₃) .

Experimental Validation : Use Hammett constants (σₘ) to correlate substituent effects with reaction rates or redox potentials.

What are the best practices for designing biological activity assays targeting this compound?

Basic Question

Assay Design :

- Target Selection : Prioritize enzymes/receptors with known benzofuran interactions (e.g., kinase inhibitors, GPCRs) .

- Dose-Response Curves : Test 0.1–100 µM ranges, using triplicate measurements to ensure reproducibility.

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only baselines.

- Data Analysis : Calculate IC₅₀/EC₅₀ via nonlinear regression (e.g., GraphPad Prism).

Advanced Consideration : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, as demonstrated for acyl hydrazides in .

How can multi-step synthesis of this compound be optimized for scalability and yield?

Advanced Question

Optimization Strategies :

Protecting Groups : Temporarily protect the amine with Boc or Fmoc to prevent side reactions during cyclization .

Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times.

Catalyst Screening : Test Pd/C, Ni-based catalysts for cost-effective coupling steps .

In-Situ Monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically .

Case Study : Compound 11 in achieved 63% yield via optimized coupling and purification; similar protocols can be adapted.

How does this compound compare structurally and functionally to other benzofuran derivatives?

Advanced Question

Comparative Analysis :

- Structural Analogues : Compare with 2,3-dihydrobenzofuran-3-amine derivatives ( ). Methyl groups enhance lipophilicity (logP ↑) vs. electron-withdrawing substituents (e.g., Cl, F).

- Biological Activity : Methylated derivatives often show improved membrane permeability but reduced solubility—balance via co-solvents (e.g., DMSO/PBS mixtures) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals higher melting points (e.g., mp 193–194°C in compound 7) due to crystallinity .

SAR Trends : Methyl groups at 2/3 positions correlate with enhanced target engagement in benzothieno[2,3-d]pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.